2-(4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE
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Description
2-(4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE is a chemical compound that belongs to the pyrazole family . Pyrazoles are a class of organic compounds with a five-membered ring structure made up of three carbon atoms and two nitrogen atoms . They are known for their diverse applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a five-membered ring structure with two nitrogen atoms in adjacent positions and three carbon atoms . The InChI code for a similar compound, Ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate, is1S/C7H9N3O4/c1-2-14-7(11)5-9-4-6(3-8-9)10(12)13/h3-4H,2,5H2,1H3
.
Scientific Research Applications
Pyrazole Derivatives in Drug Discovery
Pyrazole derivatives, including 2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide, play a crucial role in drug discovery due to their broad range of biological activities. These activities include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The success of pyrazole COX-2 inhibitors has highlighted the importance of these heterocycles in medicinal chemistry, leading to their extensive use as synthons in organic synthesis (A. M. Dar & Shamsuzzaman, 2015).
Pyrazolines as Therapeutic Agents
Pyrazolines, closely related to pyrazole derivatives, are recognized for their significant pharmacological effects. These effects span across antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. Pyrazoline derivatives also exhibit a range of other pharmacological effects, including activity as cannabinoid CB1 receptor antagonists, antiepileptic, antitrypanosomal, antiviral activity, and more. This highlights the potential of pyrazolines, and by extension, pyrazole derivatives, in therapeutic applications across various conditions (M. Shaaban, Abdelrahman S. Mayhoub, & A. Farag, 2012).
Neuroprotective Properties of Pyrazolines
Investigations into pyrazolines have revealed their ability to treat neurodegenerative diseases. These compounds are known for their neuroprotective properties, offering potential treatments for Alzheimer’s disease, Parkinson’s disease, and psychiatric disorders. The mechanism involves inhibition of acetylcholine esterase (AChE) and beta-amyloid (Aβ) plaques for Alzheimer’s, targeting MAO B and COMT for Parkinson’s, and blocking MAO A for psychiatric diseases. This underscores the versatility and therapeutic potential of pyrazoline derivatives in managing neurodegenerative disorders (M. Ahsan et al., 2022).
Pyrazoline Derivatives as Anticancer Agents
Recent updates in synthetic strategies for pyrazoline derivatives have emphasized their critical role as anticancer agents. These derivatives have been synthesized to exhibit a high biological effect, suggesting a promising avenue for research into pyrazole moiety’s application against cancer. The ongoing exploration of pyrazoline derivatives in anticancer activity demonstrates their potential as a significant moiety in drug development (Pushkar Kumar Ray et al., 2022).
Multicomponent Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives via multicomponent reactions (MCRs) showcases the efficiency and versatility of these compounds in producing biologically active molecules. Such synthetic approaches, focusing on pot, atom, and step economy, facilitate the development of pyrazole-containing molecules with antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory activities. This methodological innovation supports the continuous discovery and optimization of pyrazole derivatives for varied therapeutic applications (Diana Becerra, R. Abonía, & J. Castillo, 2022).
Properties
IUPAC Name |
2-(4-nitropyrazol-1-yl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5O3/c6-8-5(11)3-9-2-4(1-7-9)10(12)13/h1-2H,3,6H2,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSPWPGPVBGQOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)NN)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501262888 |
Source
|
Record name | 4-Nitro-1H-pyrazole-1-acetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501262888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
514800-70-5 |
Source
|
Record name | 4-Nitro-1H-pyrazole-1-acetic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=514800-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-1H-pyrazole-1-acetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501262888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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